An In-depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitro-2H-indazole
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 2-Methyl-6-nitro-2H-indazole. This compound is a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, pazopanib, an important therapeutic agent in oncology.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [1][2] |
| CAS Number | 6850-22-2[1][2] |
| Appearance | Yellow solid[3] |
| Melting Point | 154-160 °C (as prismatic crystals from dichloromethane) |
| Boiling Point | Not experimentally determined. |
| Solubility | Slightly soluble in DMSO and methanol. |
| Crystal System | Monoclinic[1][4] |
| InChI Key | RJFYXEGJMSZKIR-UHFFFAOYSA-N[1] |
Crystallographic Data:
Single-crystal X-ray diffraction analysis has provided detailed structural information for 2-Methyl-6-nitro-2H-indazole.[1][3][4] The compound crystallizes in a monoclinic system with the following unit cell dimensions:
| Parameter | Value |
| a | 3.793 (3) Å |
| b | 12.200 (8) Å |
| c | 16.675 (11) Å |
| β | 95.722 (9)° |
| Volume | 767.7 (9) ų |
| Z | 4 |
Spectroscopic Data
While the literature confirms the use of various spectroscopic techniques for the characterization of 2-Methyl-6-nitro-2H-indazole, specific experimental spectral data is not extensively reported.[5] However, based on the known structure and data from related indazole derivatives, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum is a key tool for distinguishing between N1 and N2 isomers of substituted indazoles. For 2H-indazoles like the title compound, the C3 carbon signal is predicted to appear in the range of δ 123–124 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the indazole ring system.[5]
Experimental Protocols
Synthesis of 2-Methyl-6-nitro-2H-indazole
The most common method for the synthesis of 2-Methyl-6-nitro-2H-indazole is the methylation of 6-nitro-1H-indazole. A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 1-methyl-6-nitro-1H-indazole and the desired 2-methyl-6-nitro-2H-indazole.[6] The N2-isomer is generally favored under kinetic control.[6]
Materials:
-
6-Nitro-1H-indazole
-
Dimethyl sulfate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitro-1H-indazole (1 equivalent) in a mixture of dichloromethane and a small amount of dimethyl sulfoxide.
-
To this solution, add dimethyl sulfate (approximately 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid.[3]
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as ethyl acetate, to separate the desired 2-Methyl-6-nitro-2H-indazole from the 1-methyl isomer.[1]
Analytical Methods
General Considerations:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving the compound in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a potassium bromide (KBr) pellet method for solid samples or as a thin film.
-
Mass Spectrometry (MS): Mass spectral analysis can be performed using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).
Biological Context and Significance
The primary and most significant role of 2-Methyl-6-nitro-2H-indazole in the field of drug development is as a crucial intermediate in the industrial synthesis of pazopanib .[7][8][9][10] Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
The broader class of indazole derivatives is widely recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties.[1] The nitro group at the 6-position of 2-Methyl-6-nitro-2H-indazole is a versatile chemical handle that can be reduced to an amino group, providing a key intermediate for further derivatization and the synthesis of a variety of other biologically active molecules.[1] However, there is currently a lack of public data on the specific biological activities or effects on signaling pathways of 2-Methyl-6-nitro-2H-indazole itself.
Visualizations
Synthesis Workflow of 2-Methyl-6-nitro-2H-indazole
The following diagram illustrates the general workflow for the synthesis of 2-Methyl-6-nitro-2H-indazole from 6-nitro-1H-indazole, highlighting the key steps and the formation of the isomeric byproduct.
Caption: Synthesis workflow for 2-Methyl-6-nitro-2H-indazole.
Safety, Handling, and Storage
Safety:
-
Hazard Statements: 2-Methyl-6-nitro-2H-indazole is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves and clothing.
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.[11]
This document is intended for research and development purposes only. All procedures should be carried out by qualified individuals in a properly equipped laboratory setting, with appropriate safety precautions in place.
References
- 1. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. chemicalbook.com [chemicalbook.com]




